![molecular formula C32H36N2O7 B6252403 2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid CAS No. 2138311-68-7](/img/no-structure.png)
2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid
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Description
The compound is a complex organic molecule with a molecular weight of 560.65 . It contains functional groups such as carbonyl, amine, and ester groups. The presence of these functional groups suggests that the compound may have interesting chemical properties and reactivity.
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It contains an azepane ring, which is a seven-membered heterocyclic ring with one nitrogen atom. It also contains a fluorene group, which is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 560.65 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available from the current data.Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the amine group, followed by the coupling of the protected amine with the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. The Fmoc group is then removed, and the resulting amine is coupled with the furan-3-carboxylic acid. The final step involves the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "4-aminocaprolactam", "tert-butyl chloroformate", "4-(aminomethyl)azepane-1-carboxylic acid", "9H-fluoren-9-ylmethanol", "furan-3-carboxylic acid", "N,N-diisopropylethylamine", "dichloromethane", "dimethylformamide", "triethylamine", "diethyl ether", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ { "Step 1": "Protection of the amine group in 4-(aminomethyl)azepane-1-carboxylic acid with tert-butyl chloroformate in the presence of N,N-diisopropylethylamine in dichloromethane to yield the tert-butoxycarbonyl (Boc) protected amine." }, { "Step 2": "Coupling of the Boc-protected amine with Fmoc-protected amino acid (9H-fluoren-9-ylmethoxycarbonyl-4-(aminomethyl)azepane-1-carboxylic acid) in the presence of diisopropylcarbodiimide and N,N-diisopropylethylamine in dimethylformamide to yield the Fmoc-protected amine." }, { "Step 3": "Removal of the Fmoc group from the protected amine with 20% piperidine in dimethylformamide to yield the amine." }, { "Step 4": "Coupling of the amine with furan-3-carboxylic acid in the presence of diisopropylcarbodiimide and triethylamine in dimethylformamide to yield the target compound." }, { "Step 5": "Deprotection of the Boc group with acetic acid in diethyl ether to yield the final product." } ] } | |
CAS RN |
2138311-68-7 |
Product Name |
2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid |
Molecular Formula |
C32H36N2O7 |
Molecular Weight |
560.6 |
Purity |
95 |
Origin of Product |
United States |
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